Doxofyllin

Übersicht

Beschreibung

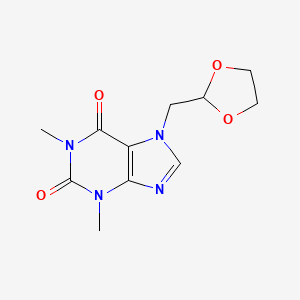

Doxophyllin ist ein Methylxanthin-Derivat, das hauptsächlich als Bronchodilatator zur Behandlung chronischer Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt wird. Im Gegensatz zu anderen Xanthin-Derivaten besitzt Doxophyllin eine Dioxolan-Gruppe in Position 7, die zu seinem einzigartigen pharmakologischen Profil beiträgt .

Wissenschaftliche Forschungsanwendungen

Doxophyllin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Xanthin-Derivaten zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und Enzyminhibition.

Medizin: Intensiv untersucht wegen seines therapeutischen Potenzials bei der Behandlung von Atemwegserkrankungen. .

Industrie: Wird in der Formulierung von pharmazeutischen Produkten für die Atemtherapie eingesetzt.

Wirkmechanismus

Doxophyllin entfaltet seine Wirkungen hauptsächlich durch die Hemmung von Phosphodiesterase (PDE)-Enzymen, was zu einer Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Dies führt zu Bronchodilatation und entzündungshemmenden Wirkungen. Im Gegensatz zu anderen Xanthin-Derivaten bindet Doxophyllin nicht signifikant an Adenosinrezeptoren, was zu seinem besseren Sicherheitsprofil beiträgt .

Wirkmechanismus

Target of Action

Doxofylline, a methylxanthine derivative, primarily targets phosphodiesterase (PDE) enzymes . This decreased affinity for adenosine receptors may account for the better safety profile of doxofylline compared to theophylline .

Mode of Action

Doxofylline inhibits the activities of the PDE enzyme . This inhibition leads to an increase in cyclic adenine monophosphate (cAMP), which in turn causes bronchial smooth muscle relaxation . This relaxation results in bronchodilation , which is crucial for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The primary biochemical pathway affected by doxofylline is the cAMP pathway . By inhibiting PDE enzymes, doxofylline prevents the breakdown of cAMP . The increased levels of cAMP then lead to bronchial smooth muscle relaxation and bronchodilation .

Pharmacokinetics

From a pharmacokinetic point of view, doxofylline importantly differs from theophylline as it lacks the ability to interfere with the cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4 . This prevents significant interaction with other drugs metabolized via these pathways in the liver . This characteristic can result in increased serum levels of doxofylline when used in combination with certain other medications .

Result of Action

The primary result of doxofylline’s action is bronchodilation . This is achieved through the relaxation of bronchial smooth muscles, which is mediated by the increased levels of cAMP . This effect is crucial in the treatment of respiratory diseases such as asthma and COPD .

Action Environment

The action of doxofylline can be influenced by various environmental factors, including the presence of other medications. For instance, concomitant treatment with certain medications (including allopurinol, H2 receptor antagonists, lincosamide antibiotics, macrolide antibiotics, and propranolol) can decrease the hepatic clearance of doxofylline, which can result in increased serum levels of doxofylline .

Biochemische Analyse

Biochemical Properties

Doxofylline plays a significant role in biochemical reactions by inhibiting the activity of the phosphodiesterase (PDE) enzyme. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation and bronchodilation . Unlike other xanthines, doxofylline does not significantly bind to adenosine receptors, which accounts for its reduced stimulant effects . Additionally, doxofylline does not affect calcium influx and does not antagonize the actions of calcium channel blockers, which helps in reducing cardiac adverse reactions .

Cellular Effects

Doxofylline exerts various effects on different cell types and cellular processes. It attenuates bronchoconstriction and inflammatory actions in airway smooth muscle cells, leading to relaxation and reduced airway responsiveness . Doxofylline also influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism . Inflammatory cells, such as mast cells, are also impacted by doxofylline, leading to decreased release of inflammatory mediators .

Molecular Mechanism

The primary mechanism of action of doxofylline involves the inhibition of phosphodiesterase activity, which increases cAMP levels and promotes smooth muscle relaxation . Doxofylline’s lack of significant affinity for adenosine receptors differentiates it from other xanthines and contributes to its unique pharmacological profile . Additionally, doxofylline does not interfere with calcium influx, which helps in minimizing cardiac side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, doxofylline has demonstrated stability and efficacy over extended periods. Long-term studies have shown that doxofylline significantly improves pulmonary function and reduces asthma events over a two-year period . The compound’s stability and lack of significant degradation contribute to its sustained efficacy in chronic treatment .

Dosage Effects in Animal Models

In animal models, doxofylline has shown dose-dependent effects on bronchoconstriction and inflammation. At therapeutic doses, doxofylline effectively attenuates bronchoconstriction and reduces inflammatory actions without significant adverse effects . At higher doses, doxofylline may cause toxic effects, including nausea, headache, and insomnia .

Metabolic Pathways

Doxofylline undergoes hepatic metabolism, accounting for 90% of its total drug clearance . The primary metabolite identified is β-hydroxymethyltheophylline, which is detected in serum and urine after oral administration . Unlike theophylline, doxofylline does not interfere with cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4, reducing the risk of drug-drug interactions .

Transport and Distribution

Doxofylline demonstrates a short distribution phase following intravenous administration and is distributed to all body compartments . It may be detected in breast milk and placenta, indicating its ability to cross biological barriers . The compound’s distribution is influenced by its methylxanthine structure, which facilitates its transport across cell membranes .

Subcellular Localization

The subcellular localization of doxofylline is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase enzymes . The compound’s activity is not significantly influenced by targeting signals or post-translational modifications, allowing it to interact directly with its target enzymes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Doxophyllin wird durch einen mehrstufigen Prozess ausgehend von Theophyllin synthetisiert. Die wichtigsten Schritte beinhalten die Einführung eines Dioxolanrings in die Theophyllinstruktur. Die Reaktion umfasst typischerweise die folgenden Schritte:

Alkylierung: Theophyllin wird mit einem geeigneten Alkylierungsmittel alkyliert, um die Dioxolan-Gruppe einzuführen.

Cyclisierung: Das Zwischenprodukt wird cyclisiert, um den Dioxolanring zu bilden.

Reinigung: Das Endprodukt wird mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Synthese von Doxophyllin für die großtechnische Produktion optimiert. Dies beinhaltet:

Batch-Verarbeitung: Große Reaktoren werden für die Durchführung der Alkylierungs- und Cyclisierungsreaktionen verwendet.

Kontinuierliche Fließsysteme: Für höhere Effizienz und Ausbeute können kontinuierliche Fließsysteme eingesetzt werden.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Doxophyllin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Doxophyllin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Doxophyllinmolekül verändern.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können auftreten, insbesondere an den Stickstoffatomen im Xanthinring.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Häufige Lösungsmittel umfassen Wasser, Ethanol und Dimethylsulfoxid (DMSO).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung hydroxylierter Derivate führen, während Reduktion zu deoxygenierten Produkten führen kann.

Analyse Chemischer Reaktionen

Types of Reactions

Doxofylline undergoes several types of chemical reactions, including:

Oxidation: Doxofylline can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups on the doxofylline molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms in the xanthine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Theophyllin: Ein weiteres Xanthin-Derivat, das als Bronchodilatator eingesetzt wird. Doxophyllin hat einen ähnlichen Wirkmechanismus, jedoch mit weniger Nebenwirkungen.

Aminophyllin: Ein Komplex aus Theophyllin und Ethylendiamin, der für ähnliche Indikationen verwendet wird.

Koffein: Ein bekanntes Stimulans, das ebenfalls zur Xanthin-Klasse gehört.

Einzigartigkeit von Doxophyllin

Die einzigartige Struktur von Doxophyllin mit der Dioxolan-Gruppe verleiht ihm ein distinctes pharmakologisches Profil. Es hat ein besseres Sicherheitsprofil im Vergleich zu Theophyllin, mit weniger kardiovaskulären Nebenwirkungen und weniger Wechselwirkungen mit anderen Medikamenten .

Wenn Sie weitere Fragen haben oder weitere Einzelheiten benötigen, zögern Sie bitte nicht, zu fragen!

Eigenschaften

IUPAC Name |

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXIGFIVGWUZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022968 | |

| Record name | Doxofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |

| Record name | SID49645880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The main mechanism of action of doxofylline is unclear. One of the mechanisms of action of is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation. The interaction of doxofylline with beta-2 adrenoceptors was demonstrated by a study using nonlinear chromatography, frontal analysis and molecular docking. Serine 169 and serine 173 residues in the receptor are thought to be critical binding sites for doxofylline where hydrogen bonds are formed. Via mediating the actions of beta-2 adrenoceptors, doxofylline induces blood vessel relaxation and airway smooth muscle relaxation. There is also evidence that doxofylline may exert anti-inflammatory actions by reducing the pleurisy induced by the inflammatory mediator platelet activating factor (PAF) according to a rat study. It is suggested that doxofylline may play an important role in attenuating leukocyte diapedesis, supported by mouse preclinical studies where doxofylline administration was associated with inhibited leukocyte migration across vascular endothelial cells in vivo and in vitro.Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells. | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69975-86-6 | |

| Record name | Doxofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxofylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXOFYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxofylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.